molecular formula C21H16O B14457557 Phenyl[4-(2-phenylethenyl)phenyl]methanone CAS No. 74685-66-8

Phenyl[4-(2-phenylethenyl)phenyl]methanone

Cat. No.: B14457557
CAS No.: 74685-66-8
M. Wt: 284.3 g/mol
InChI Key: SPZVQWBUOLUHPA-UHFFFAOYSA-N
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Description

Phenyl[4-(2-phenylethenyl)phenyl]methanone is an organic compound with a complex structure that includes a phenyl group attached to a methanone group, which is further connected to another phenyl group through a phenylethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl[4-(2-phenylethenyl)phenyl]methanone can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents, making it a preferred method for synthesizing complex organic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(2-phenylethenyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Phenyl[4-(2-phenylethenyl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[4-(2-phenylethenyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with biological molecules, leading to modifications in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the phenylethenyl linkage.

    Diphenylmethanone: Contains two phenyl groups attached to a methanone group but without the additional phenylethenyl group.

Uniqueness

Phenyl[4-(2-phenylethenyl)phenyl]methanone is unique due to its phenylethenyl linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with simpler analogs .

Properties

CAS No.

74685-66-8

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

phenyl-[4-(2-phenylethenyl)phenyl]methanone

InChI

InChI=1S/C21H16O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-16H

InChI Key

SPZVQWBUOLUHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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